molecular formula C6H4F4N2O2S B13514916 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B13514916
M. Wt: 244.17 g/mol
InChI Key: WASYACFVZCXHDX-UHFFFAOYSA-N
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Description

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 5th position, a trifluoromethyl group at the 6th position, and a sulfonamide group at the 3rd position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and catalysts like palladium or copper complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The sulfonamide group can interact with active sites of enzymes, inhibiting their function and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure can result in enhanced stability, reactivity, and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C6H4F4N2O2S

Molecular Weight

244.17 g/mol

IUPAC Name

5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14)

InChI Key

WASYACFVZCXHDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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